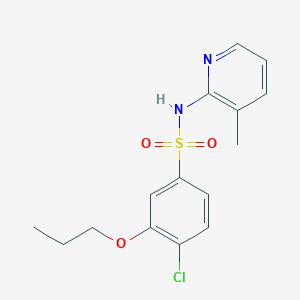![molecular formula C20H28ClFN2O B2372663 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride CAS No. 2418659-07-9](/img/structure/B2372663.png)
2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amide derivative, which is a class of compounds known for their wide range of applications in fields such as medicine and materials science . The adamantyl component suggests that it may have unique properties due to the bulky, three-dimensional structure of adamantane .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amides can generally be synthesized from carboxylic acids, acyl halides, and acid anhydrides . The adamantyl group can be installed via Friedel–Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The amide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
Amides can undergo a variety of reactions, including hydrolysis under acidic or basic conditions and reduction to amines . The adamantyl group may also participate in reactions, although its reactivity is generally low due to the stability of the adamantane cage structure .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polarity of the amide group and the ability to form hydrogen bonds . The adamantyl group may influence these properties by increasing the molecular weight and steric bulk of the compound .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Activity
- N-(1-Adamantyl)acetamide and its derivatives, such as 2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride, are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds have demonstrated antimicrobial and antiviral activity, particularly in the treatment and prophylactics of influenza, herpes, and pneumonia (R. Khusnutdinov et al., 2011).
Synthesis and Pharmaceutical Applications
- The compound is involved in the synthesis of amantadine hydrochloride, a drug used for influenza A infections and early symptoms of Parkinson’s disease. Improved synthesis methods for amantadine hydrochloride, starting from compounds like N-(1-adamantyl)acetamide, have been reported, highlighting the significance of such adamantyl derivatives in pharmaceutical manufacturing (D. Vu et al., 2017).
Anticancer Activity
- Some novel sulfonamide derivatives of adamantane, which include structures similar to this compound, have shown cytotoxic activity against cancer cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29) (M. Ghorab et al., 2015).
Neurological Applications
- Derivatives of adamantane, including compounds structurally related to this compound, have been explored for their potential in treating neurological conditions, such as Parkinson’s disease, due to their pharmacological properties (C. Speirs & D. Chatfield, 1974).
Cholinesterase Inhibition
- Adamantyl-based compounds, including variants of the mentioned compound, have been studied for their cholinesterase inhibitory activities. This is significant in treatments for conditions like type 2 diabetes and for their antiviral capabilities (Huey Chong Kwong et al., 2017).
Chemical Synthesis and Material Science
- Adamantyl-based compounds are also significant in chemical synthesis and material science. For instance, they are used in the synthesis of electroactive aromatic polyamides and polyimides, showcasing their versatility beyond biological applications (S. Hsiao et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O.ClH/c21-18-6-13(11-22)1-2-17(18)12-23-19(24)10-20-7-14-3-15(8-20)5-16(4-14)9-20;/h1-2,6,14-16H,3-5,7-12,22H2,(H,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKVSJZZTOHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=C(C=C(C=C4)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

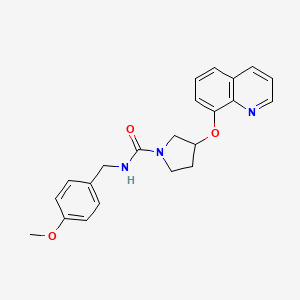
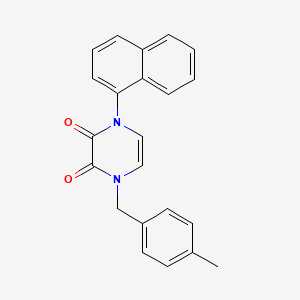
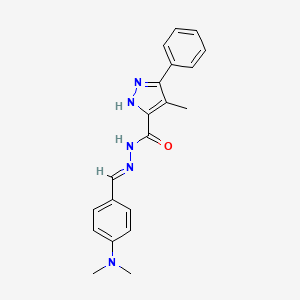
![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)
![methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2372590.png)
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)
![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)
![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)
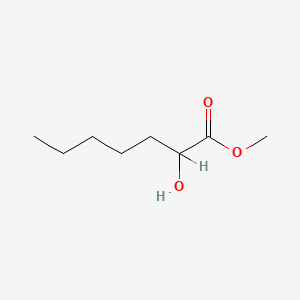
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)

![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)
